2-Amino-3-isopropoxybenzoic acid
Overview
Description
2-Amino-3-isopropoxybenzoic acid is an organic compound with the molecular formula C10H13NO3 It is a derivative of benzoic acid, featuring an amino group at the second position and an isopropoxy group at the third position on the benzene ring
Mechanism of Action
Target of Action
It is known that amino benzoic acid derivatives have been found to exhibit antimicrobial activity . Therefore, it can be inferred that the compound may interact with bacterial cells as its primary targets.
Mode of Action
Similar compounds, such as aminoglycosides, bind to the bacterial ribosome, leading to inhibition of protein synthesis
Biochemical Pathways
It is known that amino acids are formed via biosynthetic pathways that are ubiquitous across most forms of life
Pharmacokinetics
It is known that therapeutic peptides, which are polymers of less than 50 amino acids, have unique pharmacokinetic characteristics compared to large proteins or small molecule drugs . These characteristics may provide some insight into the potential pharmacokinetics of 2-Amino-3-isopropoxybenzoic acid.
Result of Action
It is known that 2-amino benzoic acid derivatives exhibit broad spectrum of activity including antiviral, anticancer, anti-alzheimer, antiallergic, diuretic and insecticidal activities
Action Environment
It is known that the solubility of similar compounds in different solvents is essential for their purification . This suggests that the action environment, including factors such as pH and temperature, could potentially influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-isopropoxybenzoic acid can be achieved through several methods. One common approach involves the nitration of 3-isopropoxybenzoic acid, followed by reduction to introduce the amino group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-isopropoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzoic acids, while reduction can produce various amines.
Scientific Research Applications
2-Amino-3-isopropoxybenzoic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methoxybenzoic acid: Similar structure but with a methoxy group instead of an isopropoxy group.
2-Amino-4-isopropoxybenzoic acid: The isopropoxy group is at the fourth position instead of the third.
3-Amino-2-isopropoxybenzoic acid: The positions of the amino and isopropoxy groups are swapped.
Uniqueness
2-Amino-3-isopropoxybenzoic acid is unique due to the specific positioning of the amino and isopropoxy groups, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-amino-3-propan-2-yloxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6(2)14-8-5-3-4-7(9(8)11)10(12)13/h3-6H,11H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQRXIXTLFWATD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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